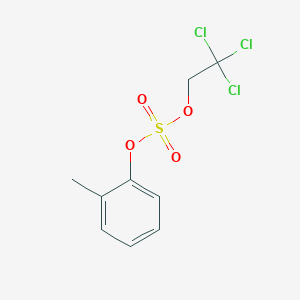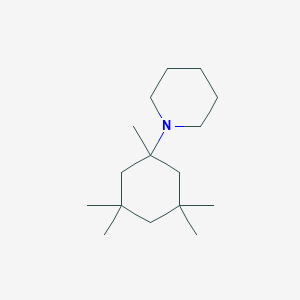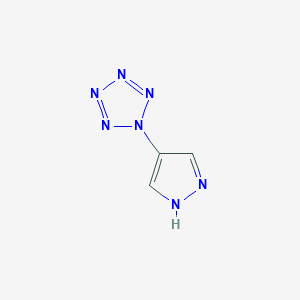
2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound with a unique structure that includes a benzene ring substituted with a fluoro group, a propyl group, and a propylcyclohexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene, propyl bromide, and cyclohexyl bromide.
Grignard Reaction: A Grignard reagent is prepared by reacting propyl bromide with magnesium in anhydrous ether. This reagent is then reacted with fluorobenzene to introduce the propyl group onto the benzene ring.
Cyclohexylation: The resulting intermediate is further reacted with cyclohexyl bromide in the presence of a suitable catalyst to introduce the propylcyclohexyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological systems, including its effects on cell membranes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The fluoro group can enhance the compound’s binding affinity to specific targets, while the propyl and propylcyclohexyl groups can influence its hydrophobic interactions and overall molecular stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(4-propylcyclohexyl)benzonitrile: Similar structure with a nitrile group instead of a propyl group.
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: Contains additional fluoro and butoxy groups.
3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Features a biphenyl structure with additional fluoro groups.
Uniqueness
2-Fluoro-1-propyl-4-(4-propylcyclohexyl)benzene is unique due to its specific combination of fluoro, propyl, and propylcyclohexyl groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and liquid crystal technologies .
Propiedades
Número CAS |
866947-41-3 |
|---|---|
Fórmula molecular |
C18H27F |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-fluoro-1-propyl-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C18H27F/c1-3-5-14-7-9-15(10-8-14)17-12-11-16(6-4-2)18(19)13-17/h11-15H,3-10H2,1-2H3 |
Clave InChI |
LGWVAUFBZJMNRT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC(=C(C=C2)CCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)



![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)

![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
